molecular formula C20H16FN3OS B3409017 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888450-38-2

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3409017
CAS No.: 888450-38-2
M. Wt: 365.4 g/mol
InChI Key: UIHKDRLSIWPIFE-UHFFFAOYSA-N
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Description

The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindol-4-one derivative characterized by a fused bicyclic core structure. Its key substituents include:

  • A propenyl (allyl) group at position 3, which may enhance reactivity or serve as a synthetic handle for further modifications.
  • The pyrimido[5,4-b]indol-4-one scaffold, a nitrogen-rich heterocycle associated with diverse bioactivities, including kinase inhibition and Toll-like receptor (TLR) modulation .

This compound shares structural homology with other pyrimidoindole derivatives reported in medicinal chemistry, particularly those targeting TLR4 or kinase pathways . Its physicochemical properties (e.g., molecular weight, logP) are influenced by the fluorophenyl and allyl substituents, distinguishing it from analogs with alternative substituents.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-2-11-24-19(25)18-17(15-5-3-4-6-16(15)22-18)23-20(24)26-12-13-7-9-14(21)10-8-13/h2-10,22H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHKDRLSIWPIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with an appropriate indole derivative under basic conditions to yield the desired pyrimidoindole compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitronium tetrafluoroborate).

Major Products

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares the target compound with structurally related pyrimido[5,4-b]indol-4-one derivatives:

Compound Name Substituents (Position 2 / Position 3) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
Target compound 4-fluorobenzylsulfanyl / allyl ~437.4* ~5.2* 5
3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one phenacylsulfanyl / 4-chlorophenyl 445.9 5.9 4
3-(3-methoxyphenyl)-2-isopropylsulfanyl-5H-pyrimido[5,4-b]indol-4-one isopropylsulfanyl / 3-methoxyphenyl ~393.4 ~4.1* 4
2-amino-5-(phenylsulfanyl)-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one phenylsulfanyl / amino 316.4 3.2 4
3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-pyrimidoindol-4-one pyrrolidinylethylsulfanyl / 4-ethoxyphenyl ~465.5 ~3.8 6

*Estimated based on analogous structures.

Key Observations:

  • Lipophilicity (XLogP3): The target compound’s 4-fluorobenzylsulfanyl group increases lipophilicity compared to analogs with smaller substituents (e.g., isopropylsulfanyl, XLogP3 = 4.1) . However, it is less lipophilic than the phenacylsulfanyl analog (XLogP3 = 5.9) due to the electron-withdrawing fluorine atom .

Biological Activity

The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS No. 888450-38-2) is a pyrimidoindole derivative notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features:

  • A pyrimidoindole core , which is significant for various biological activities.
  • A fluorophenyl group , enhancing its interaction with biological targets.
  • A sulfanyl linkage , which may play a role in redox reactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrimidoindoles possess antimicrobial properties. In vitro assays have shown that the target compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus and Escherichia coli were used as test organisms.
  • The compound showed a significant zone of inhibition, indicating its potential as an antimicrobial agent.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

These results suggest that the compound could be further developed into a therapeutic agent for treating bacterial infections .

Anticancer Activity

The anticancer potential of This compound has been explored in several studies. The mechanism involves:

  • Inhibition of kinase activity , which is crucial for cancer cell proliferation.
  • Induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

In a study involving various cancer cell lines, the compound exhibited IC50 values indicating significant cytotoxicity:

Cell LineIC50 (µM)
MCF-725
HeLa30
A54928

These findings underline the compound's potential as a lead candidate for anticancer drug development .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidoindole derivatives have also been investigated. The target compound has been shown to reduce pro-inflammatory cytokines in vitro. Key findings include:

  • Inhibition of TNF-alpha and IL-6 production in activated macrophages.

A comparative study demonstrated that the compound reduced inflammation markers significantly more than control compounds.

The biological activity of This compound likely involves:

  • Binding to specific receptors or enzymes, altering their activity.
  • Modulation of cellular signaling pathways , particularly those involved in inflammation and cancer progression.
  • The sulfanyl group may facilitate interactions with thiol-containing biomolecules, enhancing its biological efficacy.

Case Studies

Several case studies have highlighted the compound's potential:

  • Antimicrobial Efficacy : A study screened over 20 derivatives for their antimicrobial properties, identifying this compound as one of the most effective against resistant strains .
  • Cancer Cell Line Studies : In vivo studies demonstrated significant tumor reduction in xenograft models treated with this compound compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Formation of the pyrimidoindole core via cyclization of substituted indole precursors under acidic or basic conditions .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using thiol-containing reagents (e.g., 4-fluorobenzyl mercaptan) .
  • Step 3 : Functionalization at the 3-position with prop-2-en-1-yl groups using alkylation or Mitsunobu reactions .
    Critical parameters include:
  • Temperature : Controlled heating (60–100°C) for cyclization steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for sulfanyl group incorporation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ion) .
  • X-ray crystallography (if crystals are obtainable): Resolve 3D conformation and validate bond angles/distances .

Q. What stability and solubility profiles should researchers consider for experimental design?

  • Methodological Answer :
  • Stability : Assess under varying pH, temperature, and light exposure using accelerated stability studies (e.g., HPLC monitoring over 72 hours) .
  • Solubility : Determine in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) via shake-flask method. Partition coefficients (logP) can be predicted computationally (e.g., using MarvinSuite) .

Advanced Research Questions

Q. How can researchers identify and validate the biological targets of this compound?

  • Methodological Answer :
  • Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Computational docking : Predict interactions with enzymes (e.g., kinases) or receptors using software like AutoDock Vina; validate via mutagenesis studies .
  • Orthogonal assays : Confirm activity in enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., apoptosis/viability assays) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ across assays)?

  • Methodological Answer :
  • Assay optimization : Standardize cell lines, incubation times, and readout methods (e.g., luminescence vs. fluorescence).
  • Metabolic stability testing : Rule out false negatives due to rapid degradation using liver microsome assays .
  • Structural validation : Ensure compound integrity in biological matrices via LC-MS .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified fluorophenyl or prop-2-en-1-yl groups; compare activities in dose-response assays .
  • Pharmacophore modeling : Identify critical functional groups (e.g., sulfanyl moiety) using software like Schrödinger’s Phase .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity computationally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
Reactant of Route 2
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.